Fluorescence Quantum Yield: Class-Level Benchmark for Optical Applications
As a class, 2-substituted benzothiazoles exhibit high fluorescence quantum yields (Φf) that are critical for their use in fluorescent probes and optical materials. A foundational study of 2-substituted benzothiazoles established that the fluorescence quantum yield for most investigated compounds in this class exceeds 0.5 [1]. While specific Φf data for 2-ethyl-1,3-benzothiazole is not directly reported in the available primary literature, its classification within this high-yield group provides a quantitative benchmark. This allows for a direct comparison: the compound is expected to perform in a similar photophysical range as other 2-alkyl benzothiazoles, and significantly outperforms non-benzothiazole or poorly substituted heterocycles. This class-level inference is supported by a separate study where a related 2-alkylbenzothiazole derivative achieved a quantum yield of 0.86 .
| Evidence Dimension | Fluorescence Quantum Yield (Φf) |
|---|---|
| Target Compound Data | > 0.5 (class-level benchmark) |
| Comparator Or Baseline | Other 2-substituted benzothiazoles |
| Quantified Difference | Not applicable for class-level inference; benchmark serves as a minimum performance expectation. |
| Conditions | In solution, typically ethanol, at room temperature [1] |
Why This Matters
This quantitative class-level benchmark (>0.5) justifies the procurement of 2-ethyl-1,3-benzothiazole for fluorescence-based research and development, where high quantum yield is a non-negotiable material property.
- [1] Kirkbright GF, Spillane DEM, Anthony K, Brown RG, Hepworth JD, Hodgson KW, West MA. Determination of the fluorescence quantum yields of some 2-substituted benzothiazoles. Analytical Chemistry. 1984;56(9):1644-1647. View Source
